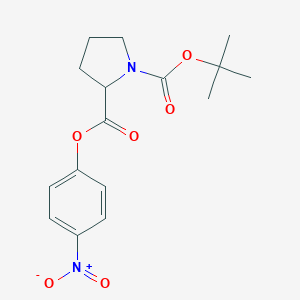

Boc-pro-onp

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthèse peptidique

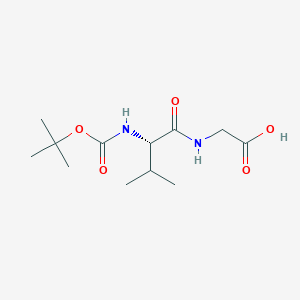

Boc-pro-onp: est largement utilisé dans la synthèse peptidique comme groupe protecteur pour les acides aminés. Le groupe Boc (tert-butyloxycarbonyl) protège la fonctionnalité amine des réactions indésirables pendant la synthèse des peptides . Ceci est crucial pour maintenir l'intégrité de la chaîne peptidique et pour garantir que le produit final est exempt d'impuretés.

Applications en biochimie

En biochimie, this compound sert de réactif clé dans la protection chimiosélective des amines. Cela permet la réaction sélective d'un groupe fonctionnel en présence d'autres groupes potentiellement réactifs au sein d'une molécule, ce qui est vital pour la synthèse de composés biochimiques complexes .

Pharmacologie

Dans le domaine de la pharmacologie, this compound est utilisé dans le développement de promédicaments. Ce sont des composés qui subissent une conversion métabolique dans l'organisme pour libérer le principe pharmaceutique actif. This compound peut être utilisé pour modifier les propriétés de solubilité, d'absorption et de distribution des médicaments .

Synthèse organique

Synthèse organique: repose sur this compound pour la protection des amines. Le groupe Boc est un choix courant en raison de sa stabilité dans une variété de conditions et de sa facilité de suppression une fois la synthèse terminée .

Chimie analytique

En chimie analytique, this compound est utilisé dans l'analyse quantitative et qualitative. Son rôle dans les groupes protecteurs permet la mesure précise de divers composés dans des mélanges complexes, aidant à l'identification et à la quantification des substances .

Science des matériaux

Science des matériaux: tire profit de l'utilisation de this compound dans la synthèse des polymères et d'autres matériaux de pointe. La protection offerte par le groupe Boc est essentielle pour contrôler l'architecture moléculaire et les propriétés des matériaux en cours de développement .

Sciences de l'environnement

Bien que non directement lié aux sciences de l'environnement, l'utilisation de this compound dans la synthèse de matériaux et de produits chimiques respectueux de l'environnement suscite un intérêt croissant. Il contribue au développement de pratiques de chimie verte en permettant la synthèse de matériaux biodégradables et en réduisant le besoin de produits chimiques agressifs .

Chimie verte

Enfin, this compound s'aligne sur les principes de la chimie verte en fournissant un moyen de réaliser des réactions sans avoir besoin de solvants ou de catalyseurs nocifs. Cela minimise l'impact environnemental et favorise les pratiques chimiques durables .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

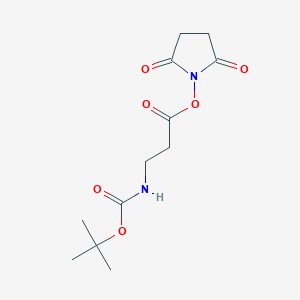

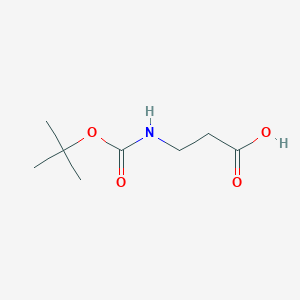

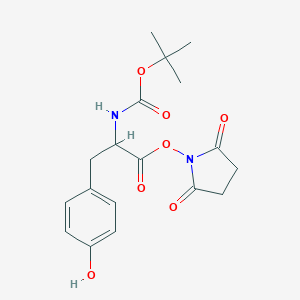

The synthesis of Boc-pro-onp typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with p-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, with this compound serving as a key intermediate in the synthesis of more complex peptides .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-pro-onp undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield Boc-proline and p-nitrophenol.

Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used for hydrolysis reactions.

Substitution: Nucleophiles such as primary or secondary amines are used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: Boc-proline and p-nitrophen

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c1-16(2,3)24-15(20)17-10-4-5-13(17)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-9,13H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVOBXQVANZIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304049 | |

| Record name | 1-tert-butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28310-65-8 | |

| Record name | NSC164055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.